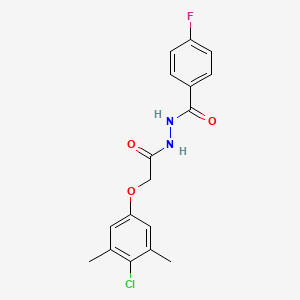![molecular formula C16H16ClNO6S B3469284 N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide](/img/structure/B3469284.png)
N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide
Descripción general
Descripción
N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzo[1,3]dioxole moiety, a chlorinated aromatic ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide typically involves multiple steps. One common method includes the cyclization of catechol with dichloromethane under basic conditions to form the benzo[1,3]dioxole ring. This intermediate is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and sulfuric acid are often employed for nucleophilic and electrophilic substitutions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as nitro, amino, or alkyl groups.
Aplicaciones Científicas De Investigación
N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This can lead to the disruption of essential biochemical pathways, resulting in therapeutic effects such as cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzo[1,3]dioxol-5-ylmethyl-N-(2,2-diethoxy-ethyl)-4-methyl-benzenesulfonamide: Similar structure but with different substituents, leading to varied chemical properties and applications.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: Another related compound with potential antitumor activities.
Uniqueness
N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S/c1-21-13-7-16(15(22-2)6-11(13)17)25(19,20)18-8-10-3-4-12-14(5-10)24-9-23-12/h3-7,18H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVIUHLOAVPGTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Bromophenyl)-2-oxoethyl] 2-naphthalen-2-yloxyacetate](/img/structure/B3469208.png)


![1-[(3,4-dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3469220.png)
![N~2~-cyclohexyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3469224.png)


![2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3469249.png)
![N-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-phenyl-1,3-thiazol-5-yl}benzamide](/img/structure/B3469259.png)
![2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3469265.png)

![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3469269.png)
![methyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3469277.png)
